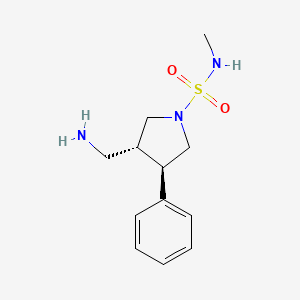
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as ADX-88178, is a novel compound that has been developed for the treatment of various neurological disorders. It belongs to the class of small molecule drugs that target the brain’s GABA receptors, which play a crucial role in regulating the activity of neurons.
作用機序
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a positive allosteric modulator of the GABA receptors in the brain. This means that it enhances the activity of the receptors when GABA is present, resulting in an increased inhibitory effect on the neurons. This leads to a reduction in the activity of the brain, which can help to alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the binding affinity of GABA to its receptors, enhance the activity of the receptors, and increase the inhibitory effect on the neurons. It has also been shown to increase the release of GABA in the brain, which can further enhance its inhibitory effect.
実験室実験の利点と制限
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, it also has some limitations, including its relatively low potency and selectivity for the GABA receptors, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research and development of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential area of focus is the optimization of its potency and selectivity for the GABA receptors, which could lead to more effective treatments for neurological disorders. Another area of focus is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves several steps, starting with the preparation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This is followed by the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with N-(3-amino-2,2-difluoropropyl) amine to yield this compound. The final product is purified using column chromatography to obtain a high degree of purity.
科学的研究の応用
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the GABA receptors in the brain, which makes it a promising candidate for the treatment of these disorders.
特性
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16,8-17)9-18-13(19)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUVKUKVUHNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 3,3-dimethyl-4-[(1-methylpiperidin-4-yl)methylamino]piperidine-1-carboxylate](/img/structure/B6645150.png)





![1-[(2-Chloro-6-hydroxyphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B6645201.png)

![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)
![2,3-dihydroxy-N-methyl-N-[(2-methylfuran-3-yl)methyl]benzamide](/img/structure/B6645223.png)



